2-(Dimethylamino)-4-methoxybenzaldehyde

Description

Significance of Functionalized Aromatic Aldehydes in Modern Organic Chemistry

Aromatic aldehydes are organic compounds where an aldehyde group is attached to an aromatic ring. wisdomlib.org This structural motif makes them pivotal in numerous synthetic pathways, including the formation of Schiff bases, the synthesis of heterocyclic compounds like indoles and imidazoles, and the production of various derivatives such as chalcones and benzylidenes. wisdomlib.org Their adaptability allows for the creation of medically important molecules and a range of analytical reagents, underscoring their indispensable role in both organic synthesis and pharmaceutical chemistry. wisdomlib.orgnumberanalytics.com The ability to modify both the aromatic ring and the aldehyde group enables the development of a diverse range of derivatives with customized properties for specific applications in pharmaceuticals, dyes, polymers, and fragrances. fiveable.me

Structural Features and Electronic Effects of 2-(Dimethylamino)-4-methoxybenzaldehyde

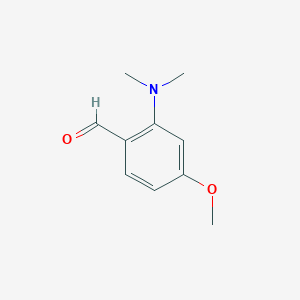

The structure of this compound is characterized by a benzene (B151609) ring substituted with an aldehyde group, a dimethylamino group at the ortho position (position 2), and a methoxy (B1213986) group at the para position (position 4). The IUPAC name for this compound is this compound, and its chemical formula is C10H13NO2. nist.govuni.lu

The electronic effects of the substituents significantly influence the reactivity of the molecule. The dimethylamino group is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. The methoxy group is also an electron-donating group. These electron-donating groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Conversely, the aldehyde group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. The interplay of these electronic effects governs the chemical behavior of the compound.

Historical Context and Current Research Trajectories for Related Benzaldehyde (B42025) Derivatives

The study of benzaldehyde, the parent compound of this family, dates back to 1803 when it was first extracted from bitter almonds. wikipedia.orgtechvina.vn Its synthesis was first achieved in 1832, a landmark event in the development of organic chemistry. wikipedia.org Since then, research into benzaldehyde and its derivatives has expanded significantly.

Current research on benzaldehyde derivatives is driven by the demand from various industries, including pharmaceuticals, flavors and fragrances, and agrochemicals. markwideresearch.com A notable trend is the focus on developing derivatives with specific chemical properties and functionalities to meet the tailored needs of these end-use industries. markwideresearch.com There is also a growing interest in natural and organic products, which is creating opportunities for benzaldehyde derivatives sourced from nature. markwideresearch.comacs.org Furthermore, ongoing research and development are leading to technological advancements in the manufacturing processes of these compounds. markwideresearch.com In the pharmaceutical sector, benzaldehyde derivatives are crucial for synthesizing therapeutic agents and active pharmaceutical ingredients for a range of diseases. reanin.com Recent studies have also explored the cytotoxic and anti-inflammatory activities of novel benzaldehyde derivatives isolated from natural sources. acs.orgelsevierpure.com

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in various scientific fields. These properties dictate its behavior in different chemical and physical environments.

| Property | Value |

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| CAS Registry Number | 84562-48-1 |

This data is compiled from various sources. nist.govsigmaaldrich.com

Synthesis and Manufacturing Processes

The synthesis of this compound typically involves multi-step chemical reactions starting from commercially available precursors. While specific proprietary manufacturing processes may vary, general synthetic routes can be inferred from standard organic chemistry principles.

Common starting materials for related benzaldehyde derivatives include toluene, which can be oxidized to form benzaldehyde. techvina.vn The synthesis of substituted benzaldehydes like the title compound would involve the introduction of the dimethylamino and methoxy groups onto the benzene ring either before or after the formation of the aldehyde group. This can be achieved through various reactions such as nitration, reduction, methylation, and formylation.

Chemical Reactivity and Participation in Organic Reactions

The reactivity of this compound is largely governed by the aldehyde functional group and the activating effects of the dimethylamino and methoxy substituents on the aromatic ring.

The aldehyde group is susceptible to nucleophilic attack, allowing the compound to participate in a wide range of condensation reactions. For instance, it can react with primary amines to form Schiff bases, a reaction of fundamental importance in the synthesis of various biologically active compounds and ligands. The presence of electron-donating groups on the aromatic ring enhances the reactivity of the aldehyde group towards certain reagents.

The electron-rich aromatic ring is activated towards electrophilic substitution reactions. The directing effects of the substituents will influence the position of further substitution on the ring. The compound can also serve as a precursor for the synthesis of more complex heterocyclic systems.

Applications in Scientific Research

The unique structural and electronic properties of this compound make it a valuable tool in various areas of scientific research.

Due to the presence of the electron-donating dimethylamino group, this compound and its derivatives can exhibit fluorescence. This property makes them suitable for use as fluorescent probes and in the development of chemosensors for the detection of specific ions or molecules.

In medicinal chemistry, functionalized benzaldehydes are important building blocks for the synthesis of new drug candidates. reanin.com The structural backbone of this compound can be incorporated into larger molecules to modulate their biological activity. Studies on related benzaldehyde derivatives have shown their potential as tyrosinase inhibitors and as having anti-inflammatory properties. acs.orgnih.gov

The reactivity of this compound also lends itself to applications in materials science. It can be used as a monomer or a precursor in the synthesis of novel polymers and organic materials with specific optical or electronic properties.

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)-4-methoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11(2)10-6-9(13-3)5-4-8(10)7-12/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCLNQSKZBMJPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Dimethylamino 4 Methoxybenzaldehyde and Analogous Systems

Established Pathways for Aromatic Aldehyde Synthesis

The introduction of a formyl group (-CHO) onto an aromatic ring is a fundamental transformation with a rich history. Several reliable methods have been developed, each with its own scope and limitations, depending on the nature of the aromatic substrate.

Formylation Reactions, including Vilsmeier-Haack Approaches

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The reaction employs a substituted formamide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃), to generate an electrophilic species known as the Vilsmeier reagent (a chloroiminium ion). ijpcbs.comwikipedia.org This reagent is a relatively weak electrophile, making the reaction highly selective for arenes activated with electron-donating groups, such as the dimethylamino and methoxy (B1213986) groups present in the target molecule's precursors. wikipedia.org

The mechanism involves the attack of the electron-rich aromatic ring on the Vilsmeier reagent to form an iminium ion intermediate. wikipedia.org Subsequent hydrolysis during aqueous workup liberates the desired aryl aldehyde. wikipedia.org For a precursor like N,N-dimethyl-3-methoxyaniline, the powerful ortho,para-directing dimethylamino group would direct formylation to the positions ortho and para to it. The methoxy group further activates the ring. Therefore, the Vilsmeier-Haack reaction is a highly plausible route for synthesizing 2-(Dimethylamino)-4-methoxybenzaldehyde. The reaction is generally economical and performed under mild conditions. ijpcbs.com Industrial-scale applications, however, must consider the thermal hazards, as the Vilsmeier intermediate and reaction mixtures can be thermally unstable. researchgate.net

Table 1: Key Features of the Vilsmeier-Haack Reaction

| Feature | Description |

|---|---|

| Reagents | N,N-Dimethylformamide (DMF), Phosphorus Oxychloride (POCl₃) |

| Substrate Scope | Electron-rich aromatic and heteroaromatic compounds (e.g., anilines, phenols, anisoles) wikipedia.orgiaamonline.org |

| Key Intermediate | Vilsmeier Reagent (Chloroiminium salt) wikipedia.org |

| Mechanism | Electrophilic aromatic substitution followed by hydrolysis wikipedia.org |

| Advantages | Mild conditions, economical, good for activated arenes ijpcbs.com |

Cyclization and Condensation-Hydrolysis Strategies

Aromatic aldehydes can also be assembled through cyclization and condensation reactions where the aldehyde functionality is formed as part of the ring-forming process or introduced in a subsequent step. For instance, sequential Knoevenagel condensation followed by cyclization can lead to functionalized indene (B144670) derivatives from 2-alkenylbenzaldehydes. acs.orgnih.gov While not a direct route to a simple benzaldehyde (B42025), these methods highlight the construction of complex cyclic systems containing an aldehyde group.

More relevant are condensation reactions of simpler precursors. The synthesis of p-dimethylaminobenzaldehyde, an isomer of the target molecule, can be achieved through the condensation of dimethylaniline, formaldehyde (B43269), and p-nitrosodimethylaniline, followed by hydrolysis. orgsyn.org Another approach involves the reaction of 2-hydrazinobenzimidazole with aromatic aldehydes to form condensation products, which can then undergo further cyclization. oup.com These strategies depend on the careful selection of acyclic or simpler cyclic precursors that can be elaborated into the desired substituted aromatic aldehyde. An electrochemically promoted cyclization of aromatic aldehydes with pyrazol-5-amines has also been developed to synthesize bis-pyrazolo[3,4-b:4′,3′-e]pyridines, demonstrating how aldehydes can serve as starting points for complex heterocycle synthesis through condensation and cyclization.

Reductive Transformations of Carboxylic Acid Precursors

The reduction of carboxylic acids and their derivatives is a fundamental approach to aldehyde synthesis. Direct reduction of a carboxylic acid to an aldehyde is challenging as most powerful reducing agents like lithium aluminum hydride (LiAlH₄) will proceed to the primary alcohol. researchgate.net However, several methods circumvent this issue.

One common strategy is a two-step process: the carboxylic acid is first converted to a more reactive derivative, such as an acyl chloride (using thionyl chloride) or an ester. libretexts.org The derivative is then reduced to the aldehyde using a milder or sterically hindered reducing agent that prevents over-reduction. libretexts.org

From Acyl Chlorides: The Rosenmund reduction uses catalytic hydrogenation over a poisoned catalyst (palladium on barium sulfate) to convert acyl chlorides to aldehydes. ncert.nic.in Alternatively, lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃), a bulky reducing agent, selectively reduces acyl chlorides to aldehydes. libretexts.org

From Esters and Nitriles: Diisobutylaluminum hydride (DIBAL-H) is widely used to reduce esters and nitriles to aldehydes at low temperatures. libretexts.orgncert.nic.in

From Amides: Weinreb amides (N-methoxy-N-methylamides) are particularly useful precursors. Reduction with DIBAL-H yields a stable chelated intermediate that, upon acidic workup, hydrolyzes to the aldehyde. acs.org This method offers excellent chemoselectivity. A one-pot procedure involving the DIBAL-H reduction of a Weinreb amide to form a stable aluminum hemiaminal intermediate, followed by a cross-coupling reaction, allows for the synthesis of various substituted benzaldehydes. acs.orgresearchgate.netacs.org

Modern methods also allow for the direct, one-pot conversion of carboxylic acids to aldehydes using specific catalytic systems, such as those based on nickel catalysts with silane (B1218182) reductants, which show good yields and functional group tolerance. researchgate.net

Radical-Mediated Alkylation at the α-Position of Aldehydes

Research into radical-mediated reactions has opened new avenues for C-C bond formation. However, the strategies described under "Radical-Mediated Alkylation at the α-Position of Aldehydes" primarily apply to the functionalization of aliphatic aldehydes, not the de novo synthesis of aromatic aldehydes. nih.govacs.org These methods are powerful for creating complex aliphatic structures by adding alkyl groups to the carbon adjacent to the formyl group.

The typical process involves generating an enamine from the aliphatic aldehyde, which then participates in a radical cascade. nih.govacs.org For example, a novel protocol uses an electron donor-acceptor (EDA) complex formed between an enamine and an α-bromo sulfone to achieve α-tert-alkylation under mild photochemical conditions. nih.govacs.orgthieme.de Another approach combines photoredox catalysis and organocatalysis, where photon-induced enamine oxidation creates a β-enaminyl radical, enabling direct β-alkylation of saturated aldehydes. nih.gov While these are significant advances in aldehyde chemistry, they are not pathways for the primary synthesis of the aromatic core of this compound.

Metal-Catalyzed Formylation of Aryl Halides

Palladium-catalyzed cross-coupling reactions are a pillar of modern synthesis. Specific methods have been developed for the formylation of aryl halides (chlorides, bromides, iodides), which are readily available starting materials. These reactions provide a direct route to aromatic aldehydes and often exhibit broad functional group tolerance. organic-chemistry.org

One approach uses synthesis gas (a mixture of CO and H₂) with a palladium catalyst. A comprehensive study of this reaction using an efficient P(1-Ad)₂(n)Bu ligand elucidated the catalytic cycle, showing that an acylpalladium complex is the key intermediate that undergoes hydrogenolysis to yield the aldehyde. nih.gov To avoid the use of high-pressure, toxic carbon monoxide gas, alternative formylating agents or CO surrogates have been developed.

Isocyanides: A palladium-catalyzed formylation of aryl halides with tert-butyl isocyanide in the presence of a silane (Et₃SiH) as a hydride source provides aldehydes in good yields under mild conditions. organic-chemistry.org This method is noted for its tolerance of various functional groups. organic-chemistry.org

Carbon Dioxide: More recently, CO₂ has been employed as a C1 source for the reductive formylation of aryl iodides. organic-chemistry.org Using a palladium catalyst and a silane reductant, this method offers an environmentally friendlier alternative to traditional carbonylation. organic-chemistry.org

For a precursor to this compound, a suitably substituted aryl halide (e.g., 2-bromo-5-methoxyaniline, followed by methylation of the amine) could be formylated using one of these palladium-catalyzed methods. The electron-rich nature of the substrate is generally favorable for these reactions. organic-chemistry.org

Targeted Synthesis of this compound Isomers and Derivatives

The synthesis of specific isomers provides valuable insight into the potential routes for obtaining this compound. The electronic effects of the dimethylamino and methoxy groups are key to predicting regioselectivity.

A plausible synthesis for the target compound would start from N,N-dimethyl-3-methoxyaniline. The strong activating and ortho,para-directing nature of the dimethylamino group, combined with the ortho,para-directing methoxy group, would strongly favor electrophilic substitution at the C2 and C6 positions. The Vilsmeier-Haack reaction is an excellent candidate for this transformation.

The synthesis of the isomer 4-(Dimethylamino)-2-methoxybenzaldehyde has been reported. fishersci.casigmaaldrich.com It is used as a precursor in the synthesis of other chemical compounds. fishersci.ca Another related derivative, 2-hydroxy-4-dimethylaminobenzaldehyde , is synthesized by suspending a precursor in warm ethanol, followed by the addition of aqueous hydrochloric acid and extraction with chloroform. prepchem.com The synthesis of the widely used p-Dimethylaminobenzaldehyde is well-established and often involves the Vilsmeier-Haack reaction on N,N-dimethylaniline or a condensation reaction involving formaldehyde. orgsyn.orglookchem.com These examples underscore the utility of electrophilic formylation reactions for synthesizing benzaldehydes with powerful electron-donating groups.

Table 2: Selected Isomers and Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Synthetic Precursor/Method |

|---|---|---|---|

| 4-(Dimethylamino)-2-methoxybenzaldehyde | 84562-48-1 | C₁₀H₁₃NO₂ | Used to produce other diamine compounds fishersci.ca |

| 2-Hydroxy-4-dimethylaminobenzaldehyde | 90-02-8 | C₉H₁₁NO₂ | Hydrolysis of a precursor in acidic conditions prepchem.com |

| p-Dimethylaminobenzaldehyde | 100-10-7 | C₉H₁₁NO | Vilsmeier-Haack on N,N-dimethylaniline or condensation with formaldehyde orgsyn.orglookchem.com |

Synthesis of 4-(Dimethylamino)-2-methoxybenzaldehyde (a positional isomer)

The positional isomer, 4-(Dimethylamino)-2-methoxybenzaldehyde, serves as a valuable case study. One common synthetic approach involves the condensation reaction between 4-dimethylaminophenol and a methoxybenzaldehyde derivative under acidic conditions. This process typically requires a catalyst like hydrochloric acid and is performed at elevated temperatures to drive the reaction toward the desired aldehyde product. The acidic environment facilitates electrophilic substitution, leading to the formation of the aldehyde group on the aromatic ring. This compound is noted for its use as an intermediate in the production of more complex molecules, such as 2,6-Dichloro-N′-(4-dimethylamino-2-methoxy-benzylidene)-benzene-1,4-diamine. fishersci.ca

Derivatization of Functionalized Benzaldehydes to Complex Organic Molecules

Functionalized benzaldehydes are versatile building blocks that can be transformed into a wide range of complex organic structures. Modern synthetic methods focus on achieving high selectivity and efficiency.

C-H Functionalization: Transition-metal catalysis has become a powerful tool for the derivatization of benzaldehydes. For instance, 2-triazenylbenzaldehydes can undergo Rh(I)-catalyzed intermolecular alkyne hydroacylation. nih.gov The resulting ketone products can be further functionalized through Rh(III)-catalyzed C–H activation or electrophilic aromatic substitution, allowing for the creation of multifunctional benzene (B151609) cores. nih.gov Another strategy involves the direct ortho C–H hydroxylation of benzaldehydes using a palladium catalyst and a transient directing group, which reversibly binds to the aldehyde to direct the functionalization. acs.org This method has shown tolerance for various substituents, including methoxy groups. acs.org

One-Pot Reduction/Cross-Coupling: A novel one-pot procedure allows for the synthesis of functionalized benzaldehydes from Weinreb amides. acs.org The amide is first reduced with DIBAL-H to form a stable aluminum hemiaminal intermediate. This intermediate effectively protects the latent aldehyde, enabling a subsequent cross-coupling reaction with organometallic reagents to introduce various alkyl or aryl substituents. acs.org This method has been successfully applied to synthesize methoxy-substituted aldehydes. acs.org

Phosphonate Synthesis: 4-(Dimethylamino)benzaldehyde (B131446) can be derivatized through a multi-component reaction. For example, it can react with aniline (B41778) to form a Schiff base, which then reacts with diethylphosphite to yield diethyl ((4-(dimethylamino)phenyl)(phenylamino)methyl)phosphonate. researchgate.net

Derivatization for Analysis: Specific reagents have been developed to derivatize aldehydes for enhanced detection in analytical techniques like liquid chromatography-mass spectrometry (LC–MS). nih.gov Reagents such as 4-APEBA can react with aldehydes under mild conditions (10 °C, pH 5.7) to form stable derivatives that are more easily analyzed. nih.gov

Preparation of Schiff Base Derivatives from Related Dimethylaminobenzaldehydes

The condensation of an aldehyde with a primary amine to form an imine, or Schiff base, is a fundamental reaction in organic chemistry. These compounds are significant as intermediates and as final products with diverse applications. researchgate.netyoutube.com

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic carbon-nitrogen double bond (azomethine group). youtube.comtrdizin.gov.tr The reaction is often catalyzed by a small amount of acid. youtube.com

Several Schiff bases have been synthesized from dimethylaminobenzaldehyde derivatives:

A Schiff base formed from the condensation of 4-dimethylaminobenzaldehyde and benzamide (B126) has been used to create metal complexes with transition metals like Ni, Co, Zn, and Pb. researchgate.net

Reacting 4-aminophenol (B1666318) with various substituted benzaldehydes, including anisaldehyde (4-methoxybenzaldehyde), produces Schiff bases with high yields. mediresonline.org

The reaction of 2-thiophene carbaldehyde with o-phenylenediamine (B120857) is another example of Schiff base formation that leads to ligands capable of coordinating with metal ions. researchgate.net

The table below summarizes the high yields achievable in the synthesis of Schiff bases from p-aminophenol and various benzaldehyde derivatives.

Table 1: Synthesis Yields of Schiff Base Derivatives Data sourced from a study on the synthesis and antimicrobial evaluation of Schiff base derivatives. mediresonline.org

| Reactants | Product Code | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| p-Aminophenol + Benzaldehyde | PC1 | 98.28 | 178 - 187 |

| p-Aminophenol + Anisaldehyde | PC2 | 95.70 | 183 - 191 |

| p-Aminophenol + 4-Nitrobenzaldehyde | PC3 | 91.60 | 160 - 164 |

Formation of Dioxolane Compounds Utilizing 4-(Dimethylamino)benzaldehyde

Dioxolanes are cyclic acetals formed from the reaction of a carbonyl compound, such as an aldehyde, with a 1,2-diol, typically ethylene (B1197577) glycol. This reaction is reversible and is usually carried out under acidic catalysis with the removal of water to drive the equilibrium towards the product. The dioxolane group serves as a common protecting group for aldehydes and ketones due to its stability under neutral and basic conditions and its ease of removal via acid hydrolysis. While specific examples detailing the formation of a dioxolane directly from this compound or its isomers were not prominent in the surveyed literature, the general chemical principle remains applicable. Related structures such as 2,2-dimethyl-4-methylene-1,3-dioxolane (B3049090) and 2,2-dimethyl-1,3-dioxolane-4-methanamine (B1587625) are known compounds in chemical catalogs. achemblock.comsigmaaldrich.com

Green Chemistry Principles in the Synthesis of Functionalized Aldehydes

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of catalysts over stoichiometric reagents, the design of energy-efficient processes, and the avoidance of solvents. tandfonline.comtue.nl

Solvent-Free Reaction Conditions in Condensation Reactions

Condensation reactions, such as the Knoevenagel and Aldol (B89426) condensations, are fundamental carbon-carbon bond-forming reactions that often involve aldehydes. Performing these reactions under solvent-free conditions offers significant environmental benefits.

Knoevenagel Condensation: A green, solvent-free Knoevenagel condensation has been developed for reacting various benzaldehydes with malonic acid. tandfonline.comtue.nl This method uses environmentally benign amine catalysts instead of the traditionally used pyridine (B92270) and piperidine. tandfonline.com The reaction can be performed by grinding the reactants at room temperature or by heating the solvent-free mixture, leading to high conversions and selectivities. tandfonline.comresearchgate.net High yields have been demonstrated for a variety of substituted benzaldehydes, regardless of whether they possess electron-donating or electron-withdrawing groups. tue.nl

Aldol Condensation: Solvent-free Claisen-Schmidt (cross-aldol) condensations have been successfully carried out by grinding an acetophenone (B1666503) derivative with a benzaldehyde derivative and solid sodium hydroxide (B78521) using a mortar and pestle. rsc.org This method is simple, rapid, and often allows for the isolation of the chalcone (B49325) product by simple filtration after washing with water. rsc.org Heterogeneous catalysts, such as SrMo0.5Ni0.5O3-δ perovskite nanocrystals, have also been used to facilitate cross-aldol condensations under solvent-free conditions at elevated temperatures (120 °C). nih.gov

The table below shows results from a study on solvent-free Knoevenagel condensation, highlighting the conversion and selectivity for different benzaldehyde derivatives.

Table 2: Solvent-Free Knoevenagel Condensation of Various Benzaldehydes Data adapted from a study on green Knoevenagel condensation. tue.nl

| Benzaldehyde Derivative | Conversion (%) | Selectivity towards Cinnamic Acid (%) |

|---|---|---|

| Syringaldehyde | 100 | 99 |

| Vanillin | 98 | 99 |

| 4-Hydroxybenzaldehyde | 98 | 99 |

| 4-Nitrobenzaldehyde | 99 | 98 |

Utilization of Heterogeneous Catalysts and Sonochemical Activation

Heterogeneous Catalysis: Heterogeneous catalysts, which exist in a different phase from the reactants, are a cornerstone of green chemistry because they can be easily separated from the reaction mixture and recycled. youtube.com Metal-organic frameworks (MOFs) like Cu2(BDC)2(DABCO) have been employed as efficient heterogeneous catalysts for the synthesis of symmetric carboxylic anhydrides via the C–H bond activation of aldehydes. nih.gov Supported transition metal catalysts are also used in "borrowing hydrogen" methodologies, where an alcohol is temporarily dehydrogenated to an aldehyde intermediate, which then reacts further before the hydrogen is returned in a final hydrogenation step. rsc.org This allows for clean N-alkylation of amines and C-alkylation of other substrates using alcohols as the alkylating agents. rsc.org

Sonochemical Activation: Ultrasound irradiation (sonochemistry) has emerged as an eco-friendly technique to promote organic reactions. mdpi.com It enhances reaction rates, improves yields, and reduces energy consumption by creating localized high-temperature and high-pressure zones through acoustic cavitation. mdpi.com This method has been successfully applied to the synthesis of various heterocyclic compounds, such as isoxazoles, in reactions that can involve aldehyde precursors. mdpi.com For example, 3,5-disubstituted isoxazoles have been synthesized in a one-pot, ultrasound-assisted process from aldehydes, hydroxylamine (B1172632), and terminal alkynes. mdpi.com The use of ultrasound aligns with green chemistry principles by enabling reactions under milder conditions and often minimizing the need for hazardous catalysts or large volumes of solvents. mdpi.com

Metal-Free and Mild Photochemical Synthetic Approaches

The pursuit of sustainable and environmentally friendly chemical transformations has led to the development of metal-free photochemical methods. These approaches utilize visible light to activate organic molecules, circumventing the need for often toxic and expensive metal catalysts. While a specific documented procedure for the direct photochemical synthesis of this compound is not prevalent, the principles of metal-free photoredox catalysis can be applied to analogous systems.

Recent research has demonstrated the utility of light-mediated persulfate activation and phase-transfer catalysis for the synthesis of propargylamines in a metal-free manner. rsc.org This methodology involves a tandem oxidative coupling/alkynylation reaction. rsc.org Similarly, photoredox-catalyzed protocols for the hydrocarbamoylation of allylamines have been developed under metal-free and mild conditions, using Hantzsch esters as convenient radical precursors upon visible-light irradiation. chemrxiv.org

These examples of metal-free photochemical reactions highlight a promising avenue for the synthesis of complex molecules. The core principle often involves a single-electron transfer (SET) process initiated by a photoexcited organic catalyst. chemrxiv.org For the synthesis of an aldehyde like this compound, one could envision a photochemical formylation of a suitable precursor, such as 3-methoxy-N,N-dimethylaniline, using a metal-free photocatalyst and a formylating agent. The development of such a specific protocol would be a significant advancement in green chemistry.

Two-dimensional (2D) nanostructures, such as graphitic carbon nitride (g-C3N4), are also emerging as high-performance, metal-free photocatalysts for sustainable organic synthesis. nih.gov These materials possess outstanding electronic characteristics that enable them to drive chemical transformations using solar energy. nih.gov The application of such materials could pave the way for novel, metal-free synthetic routes to aromatic aldehydes.

Pressure Reduction Techniques for Imine Formation

A highly efficient, solvent-free, and catalyst-free method for the synthesis of imines involves the application of pressure reduction. scirp.orgscirp.org This technique is particularly effective for the reaction between aldehydes and amines, driving the equilibrium towards the imine product by removing the water byproduct under vacuum. scirp.org This method is noted for its mild reaction conditions and excellent product yields. scirp.org

The general procedure involves mixing the aldehyde and amine, often in a 1:1 molar ratio, and allowing them to react at room temperature. scirp.org After an initial reaction period, a vacuum is applied to the system to remove water, which significantly increases the reaction rate and drives the reaction to completion. scirp.org In some cases, particularly with less reactive amines, using a slight excess of the amine (e.g., 1.1 equivalents) and extending the reaction time can lead to excellent yields of the pure imine without the need for further purification. scirp.org

Studies have shown that the reaction rate can be dramatically affected by phase transitions. For instance, the reaction of benzaldehyde with aniline showed a significant increase in reaction rate as the system transitioned from a liquid to a solid phase. scirp.org This observation underscores the complex kinetics that can be at play in these solvent-free systems.

The effectiveness of this pressure reduction technique has been demonstrated for a variety of aldehydes and amines, yielding the corresponding imines in high yields. scirp.orgscirp.org For the synthesis of an imine from this compound, one would react it with a primary amine under these solvent- and catalyst-free conditions. The resulting imine would be a valuable intermediate for the synthesis of more complex molecules.

Below is a table summarizing typical results for imine synthesis using the pressure reduction technique with various benzaldehyde derivatives.

| Aldehyde | Amine | Reaction Time (Initial) | Vacuum Time | Yield (%) | Reference |

| p-Tolualdehyde | o-Toluidine | 1.5 h | 3 h | 99 | scirp.org |

| Benzaldehyde | Aniline | 60 min | 3 h | 95.2 | scirp.org |

| p-Anisaldehyde | m-Toluidine | 2.0 h | 3 h | 98 | scirp.org |

| Benzaldehyde | Benzylamine | 60 min | 3 h | 95.2 | scirp.org |

This data demonstrates the broad applicability and high efficiency of the pressure reduction technique for imine formation.

Reactivity and Chemical Transformations of 2 Dimethylamino 4 Methoxybenzaldehyde and Its Analogs

Nucleophilic Addition Reactions of the Aldehyde Moiety

The aldehyde group in 2-(Dimethylamino)-4-methoxybenzaldehyde is susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate, which can then be protonated to yield a stable addition product or undergo further reaction.

Aldehydes, including this compound, react reversibly with alcohols. In the presence of an acid catalyst, an alcohol molecule can add to the carbonyl group to form a hemiacetal. sigmaaldrich.comnih.gov This reaction is typically in equilibrium. sigmaaldrich.com The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by the nucleophilic attack of the alcohol. nih.govgoogle.com

If an excess of the alcohol is used and the water formed is removed, the reaction can proceed further. The hydroxyl group of the hemiacetal is protonated and eliminated as a water molecule, generating a resonance-stabilized carbocation. A second molecule of the alcohol then attacks this carbocation, and subsequent deprotonation yields an acetal. nih.govgoogle.com The formation of both cyclic and acyclic acetals is possible, often requiring a dehydrating agent or other methods to remove water and drive the equilibrium toward the product. hmdb.ca

Table 1: Hemiacetal and Acetal Formation

| Reactant | Reagent | Product Type | Key Conditions |

|---|---|---|---|

| This compound | Alcohol (e.g., Methanol) | Hemiacetal | Acid catalyst, reversible |

The addition of hydrogen cyanide (HCN) across the carbonyl double bond of an aldehyde produces a cyanohydrin. This reaction can be performed on aromatic aldehydes using various methods, such as treatment with HCN, a combination of sodium cyanide and an acid, or using trimethylsilyl (B98337) cyanide (TMSCN). youtube.comchegg.comsigmaaldrich.com For this compound, this reaction would result in the formation of 2-hydroxy-2-(2-(dimethylamino)-4-methoxyphenyl)acetonitrile. The process involves the nucleophilic attack of the cyanide ion on the carbonyl carbon. chegg.com The reaction is often catalyzed by a base, which generates the cyanide nucleophile from HCN, or can be performed under acidic conditions. chegg.comrsc.org Enzymatic methods, for instance using (S)-oxynitrilase, are also effective for the asymmetric synthesis of cyanohydrins from aromatic aldehydes. youtube.com

Grignard reagents, with the general formula R-MgX, are potent nucleophiles that readily react with aldehydes. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of this compound. This addition reaction forms a magnesium alkoxide intermediate. Subsequent hydrolysis of this intermediate in an acidic aqueous work-up yields a secondary alcohol. wikipedia.orgchegg.com For example, the reaction of this compound with phenylmagnesium bromide would produce (2-(dimethylamino)-4-methoxyphenyl)(phenyl)methanol. This reaction is a fundamental method for forming new carbon-carbon bonds. wikipedia.org

Condensation Reactions

Condensation reactions involving the aldehyde group are key transformations for this compound, leading to the formation of larger, more complex molecules such as Schiff bases and chalcones.

This compound and its analogs readily undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases. sci-hub.se This reaction involves the nucleophilic addition of the amine to the aldehyde carbonyl, forming a carbinolamine intermediate. This intermediate then dehydrates, often under acid or base catalysis, to yield the final imine product with a characteristic C=N double bond. researchgate.net

A variety of amino compounds can be used, including substituted anilines and benzohydrazides. chegg.comsci-hub.se For instance, the condensation of 4-dimethylaminobenzaldehyde with 4-methoxybenzohydrazide produces N′-[4-(Dimethylamino)benzylidene]-4-methoxybenzohydrazide. chegg.com Similarly, reactions with various primary amines yield the corresponding N-substituted imines. sci-hub.se It is noteworthy that under certain acidic conditions, the strongly electron-donating dimethylamino group can be protonated, which may deactivate the aldehyde towards imine formation.

Table 2: Representative Schiff Bases from 4-(Dimethylamino)benzaldehyde (B131446)

| Amine Reactant | Resulting Schiff Base | Reference |

|---|---|---|

| 4-methoxybenzohydrazide | N′-[4-(Dimethylamino)benzylidene]-4-methoxybenzohydrazide | chegg.com |

| Cefotaxime | [sodium 3-(acetoxymethyl)-7-((2Z)-2-(2-(4-dimethylamino) benzylideneamino) thiazol-4- yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate] |

The Claisen-Schmidt condensation, a type of aldol (B89426) condensation, is a widely used method for synthesizing chalcones. This reaction involves the base-catalyzed condensation of a substituted benzaldehyde (B42025) with an acetophenone (B1666503). In the context of this compound analogs, 4-dimethylaminobenzaldehyde can react with various acetophenones to produce chalcones. For example, the reaction between 4-dimethylaminobenzaldehyde and 4-methoxyacetophenone yields 3-(4-Dimethylaminophenyl)-1-(4-methoxyphenyl)-propenone.

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent. The base abstracts an α-proton from the acetophenone to generate an enolate ion, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The resulting aldol addition product readily dehydrates to form the stable, conjugated α,β-unsaturated carbonyl system characteristic of chalcones.

Table 3: Chemical Compound Names

| Compound Name |

|---|

| This compound |

| 4-(Dimethylamino)benzaldehyde |

| Acetal |

| Acetophenone |

| Alcohol |

| Aldehyde |

| Benzohydrazide |

| Carbon-carbon |

| Cefotaxime |

| Chalcone (B49325) |

| Cyanohydrin |

| 2-hydroxy-2-(2-(dimethylamino)-4-methoxyphenyl)acetonitrile |

| (2-(dimethylamino)-4-methoxyphenyl)(phenyl)methanol |

| 3-(4-Dimethylaminophenyl)-1-(4-methoxyphenyl)-propenone |

| 4-Methoxyacetophenone |

| 4-methoxybenzohydrazide |

| Grignard reagent |

| Hemiacetal |

| Hydrogen cyanide |

| Imine |

| N′-[4-(Dimethylamino)benzylidene]-4-methoxybenzohydrazide |

| Phenylmagnesium bromide |

| Potassium hydroxide |

| Schiff base |

| Sodium cyanide |

| Sodium hydroxide |

Oxidative and Reductive Transformations of the Aldehyde Functionality

The aldehyde group is a versatile functional group that readily participates in both oxidation and reduction reactions. In the context of benzaldehyde derivatives, these transformations are fundamental for synthesizing a variety of other functionalized molecules.

Oxidative Transformations: The aldehyde functionality is susceptible to oxidation to the corresponding carboxylic acid. This is a common transformation in organic chemistry. For benzaldehydes, this conversion can be achieved using a range of oxidizing agents. While specific studies on the oxidation of this compound are not prevalent, the general oxidation of benzaldehyde to benzoic acid is a well-established reaction. researchgate.net Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder agents like silver oxide (Ag₂O) in the Tollens' test. The presence of the electron-donating dimethylamino and methoxy (B1213986) groups on the aromatic ring can increase the electron density of the system, potentially influencing the reaction rate and susceptibility to side reactions, requiring careful selection of reaction conditions.

Reductive Transformations: The reduction of the aldehyde group yields a primary alcohol. A notable method for the reduction of substituted benzaldehydes, such as the analog 4-(dimethylamino)benzaldehyde, involves hydrosilylation. researchgate.net This reaction can be effectively carried out using polymethylhydrosiloxane (B1170920) (PMHS) as the hydrosilane source in the presence of a Lewis base catalyst like potassium carbonate (K₂CO₃). researchgate.net This method is recognized for its excellent chemoselectivity, meaning it can selectively reduce the aldehyde group while tolerating other potentially reducible functional groups within the molecule. researchgate.net

Another common approach for aldehyde reduction is the use of metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reducing agent and is generally preferred for its compatibility with a wider range of functional groups and safer handling.

Advanced Functional Group Interconversions on Benzaldehyde Scaffolds

Beyond the direct transformation of the aldehyde group, the benzaldehyde scaffold allows for advanced functional group interconversions, significantly broadening its synthetic utility.

Regioselective Ortho-C(sp²)–H Functionalization

Directing group-assisted C-H activation has become a powerful tool for the regioselective functionalization of aromatic rings. snnu.edu.cn In benzaldehyde derivatives, the aldehyde group itself can be converted into a transient directing group to guide functionalization at the ortho position. acs.orgnih.govresearchgate.net This strategy typically involves the in situ formation of an imine from the aldehyde and an amine. researchgate.net The nitrogen atom of the imine then coordinates to a transition metal catalyst (e.g., Palladium or Iridium), directing the C-H activation to the adjacent C(sp²)–H bond on the benzene (B151609) ring. acs.orgnih.govresearchgate.net

This transient directing group approach enables a variety of transformations at the ortho position of the benzaldehyde, including:

Arylation acs.orgnih.govpsu.edu

Halogenation (Chlorination, Bromination) nih.govresearchgate.net

Amidation nih.govresearchgate.net

The power of this method lies in its ability to override the directing effects of other functional groups that may be present on the ring, thus expanding the scope of metal-catalyzed C-H functionalization. nih.govresearchgate.net For a molecule like this compound, this strategy would allow for selective functionalization at the C3 position, which is ortho to the aldehyde.

Furthermore, the dimethylamino group is itself a potent directing group in C-H activation reactions, capable of directing functionalization at its ortho positions. nih.gov However, in the case of this compound, the positions ortho to the dimethylamino group are already substituted. Therefore, employing the aldehyde as a transient directing group is a key strategy for further selective derivatization of the aromatic core.

Derivatization for Enhanced Analytical Detection and Separation

To improve the detection and separation of aldehydes in analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization is often employed. research-solution.comlibretexts.org This process modifies the aldehyde into a derivative with properties better suited for the specific analytical method, such as increased volatility for GC or enhanced UV absorbance or fluorescence for HPLC. libretexts.orggcms.cz

For HPLC Analysis: Derivatization for HPLC commonly involves reacting the aldehyde with a reagent to form a product with a strong chromophore or fluorophore. A widely used reagent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with carbonyl compounds to form brightly colored hydrazones that can be easily detected by a UV-Vis detector. researchgate.net Other reagents are designed to introduce fluorescent tags, significantly increasing detection sensitivity.

For GC Analysis: While direct analysis of some aldehydes by GC is possible, derivatization can improve peak shape and thermal stability. researchgate.netshimadzu.com A common method for derivatizing aldehydes for GC analysis is the formation of oximes by reacting the aldehyde with a hydroxylamine (B1172632) reagent, such as o-methylhydroxylamine (B1196313) HCl. gcms.cz This conversion increases the volatility and stability of the analyte for GC separation.

Below is a table summarizing common derivatization reagents for aldehydes and their applications in analytical chemistry.

| Derivatization Reagent | Analyte Functional Group | Resulting Derivative | Analytical Technique | Purpose |

| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehyde, Ketone | Hydrazone | HPLC-UV | Enhanced UV detection researchgate.net |

| N-acetylhydrazine acridone (B373769) (AHAD) | Aldehyde | Hydrazone | HPLC-FL | Fluorescence labeling for high sensitivity nih.gov |

| 4-hydrazinobenzoic acid (HBA) | Aldehyde | Hydrazone | HPLC-UV, CE-DAD | UV detection researchgate.net |

| o-Alkylhydroxylamine HCl | Aldehyde, Ketone | Oxime | GC | Increased volatility and stability gcms.cz |

| p-Dimethylaminobenzaldehyde | Hydrazine (B178648) | Azine | Spectrophotometry | Colorimetric determination of hydrazine wikipedia.org |

This table is interactive. You can sort and filter the data.

Intramolecular Charge Transfer (ICT) Processes and Photophysical Behavior of 2-methoxy-4-(N,N-dimethylamino)benzaldehyde

Molecules containing both electron-donating (push) and electron-withdrawing (pull) groups connected by a π-conjugated system often exhibit intramolecular charge transfer (ICT) upon photoexcitation. rsc.org In 2-methoxy-4-(N,N-dimethylamino)benzaldehyde, the potent electron-donating dimethylamino group and the moderately electron-donating methoxy group act as the "push" components, while the electron-withdrawing aldehyde group serves as the "pull" component.

Upon absorption of light, an electron is promoted from a high-energy occupied molecular orbital, largely centered on the electron-donating part of the molecule, to a low-energy unoccupied molecular orbital, primarily located on the electron-withdrawing aldehyde group. This creates an excited state with significant charge separation, known as the ICT state.

In many "push-pull" systems, particularly in polar solvents, the initial locally excited (LE) state can relax into a more stable, highly polar, twisted intramolecular charge transfer (TICT) state. rsc.orgnau.edu This process involves the rotation of the electron-donating group (the dimethylamino group) relative to the plane of the aromatic ring. This twisting minimizes the overlap between the donor and acceptor orbitals, leading to a more complete charge separation and a large dipole moment in the excited state. nau.edu

Studies on the analog 4-(dimethylamino)benzaldehyde (DABA) have shown that protonation of the dimethylamino group in the ground state can induce the formation of a twisted conformer. nau.edu The photophysical behavior of these molecules is highly sensitive to the solvent polarity, as polar solvents can stabilize the highly polar ICT/TICT state, often resulting in a red-shift of the fluorescence emission spectrum. rsc.org The photophysical properties of 2-methoxy-4-(N,N-dimethylamino)benzaldehyde are therefore expected to be characterized by strong ICT character, influenced by the interplay of the powerful dimethylamino donor, the secondary methoxy donor, and the aldehyde acceptor, with significant solvent-dependent fluorescence behavior.

Advanced Spectroscopic Characterization and Computational Chemistry Studies

Spectroscopic Methods for Structural Elucidation and Analysis

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of 2-(Dimethylamino)-4-methoxybenzaldehyde. Each method offers unique insights into the molecular framework.

In the ¹H NMR spectrum, the aldehyde proton is expected to appear as a singlet in the downfield region. The aromatic protons will exhibit a splitting pattern influenced by the positions of the dimethylamino and methoxy (B1213986) groups. The methoxy and dimethylamino groups will each show a singlet, with the integral values corresponding to the number of protons.

The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the methoxy and dimethylamino groups. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound based on Analogous Compounds

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H | ~9.5-10.0 (s, 1H) | Aldehyde proton |

| ~7.5-7.8 (d) | Aromatic proton ortho to the aldehyde | |

| ~6.2-6.5 (m) | Aromatic protons ortho/para to the dimethylamino group | |

| ~3.8-4.0 (s, 3H) | Methoxy protons | |

| ~3.0-3.2 (s, 6H) | Dimethylamino protons | |

| ¹³C | ~190 | Aldehyde carbonyl carbon |

| ~160-165 | Aromatic carbon attached to the methoxy group | |

| ~150-155 | Aromatic carbon attached to the dimethylamino group | |

| ~110-130 | Other aromatic carbons | |

| ~55-56 | Methoxy carbon | |

| ~40 | Dimethylamino carbons |

Note: This table is predictive and not based on experimental data for the title compound.

The NIST Chemistry WebBook indicates the availability of an IR spectrum for 4-Dimethylamino-2-methoxybenzaldehyde, although the spectrum itself is not provided in the search results. nist.gov The characteristic absorption bands in the IR spectrum are crucial for identifying the functional groups present in the molecule.

Key expected vibrational frequencies include:

C=O Stretch: A strong absorption band is anticipated in the region of 1670-1700 cm⁻¹ for the aldehyde carbonyl group.

C-H Stretch (Aromatic): Signals are expected above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Signals from the methyl groups of the dimethylamino and methoxy moieties are expected just below 3000 cm⁻¹.

C-O Stretch: Bands corresponding to the aryl-alkyl ether linkage of the methoxy group will likely appear in the 1250-1000 cm⁻¹ region.

C-N Stretch: The stretching vibration of the aromatic amine will also be present.

For comparison, the IR spectrum of a related compound, 4-(dimethylamino)benzaldehyde (B131446) 4-ethylthiosemicarbazone, shows characteristic peaks that help in assigning functional groups. researchgate.net

Specific UV-Vis absorption and fluorescence data for this compound were not found in the searched literature. However, studies on related compounds such as a Schiff base ligand derived from 2-hydroxy-3-methoxybenzaldehyde (B140153) and 4-hydroxy-3-methoxybenzaldehyde have been conducted using UV-Vis spectrophotometry to study their complexation behavior. researchgate.net For 4-(Dimethylamino)benzaldehyde 4-ethylthiosemicarbazone in methanol, a maximum absorbance (λmax) was observed at 356 nm, which shifted to 374 nm upon complexation with mercury(II). researchgate.net These findings suggest that this compound would also exhibit significant UV absorption due to its conjugated system, with the exact wavelength of maximum absorption being influenced by the solvent environment.

The mass spectrum of 4-Dimethylamino-2-methoxybenzaldehyde is available from the NIST Mass Spectrometry Data Center. nist.gov The molecular weight of the compound is 179.2157 g/mol . nist.govnist.gov The mass spectrum would show a molecular ion peak (M⁺) at m/z corresponding to this mass. Predicted mass spectrometry data from PubChemLite suggests the following adducts and their mass-to-charge ratios. uni.lu

Table 2: Predicted m/z for Adducts of this compound

| Adduct | m/z |

| [M+H]⁺ | 180.10192 |

| [M+Na]⁺ | 202.08386 |

| [M-H]⁻ | 178.08736 |

| [M]⁺ | 179.09409 |

Data from PubChemLite, predicted values. uni.lu

The fragmentation pattern in the mass spectrum would provide further structural information, with characteristic losses of fragments such as a methyl group (CH₃), a methoxy group (OCH₃), or a carbonyl group (CO).

Quantum Chemical Calculations and Theoretical Modeling

Theoretical modeling, particularly using quantum chemical calculations, provides a deeper understanding of the electronic structure and properties of this compound.

While specific DFT studies on this compound were not found, research on closely related molecules like 2-methoxybenzaldehyde (B41997), 4-methoxybenzaldehyde (B44291), and 4-(Dimethylamino)benzaldehyde demonstrates the utility of this approach. nih.govconicet.gov.ar These studies use DFT to calculate optimized geometries, vibrational frequencies, and electronic properties, which show good agreement with experimental data. nih.govconicet.gov.ar

For 4-(Dimethylamino)benzaldehyde (DMABA), DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to determine the optimized geometry, vibrational frequencies, and thermodynamic parameters. conicet.gov.ar The theoretical electronic absorption spectra were also calculated using time-dependent DFT (TD-DFT), showing a strong absorption band assigned to the HOMO to LUMO transition. conicet.gov.ar

Similarly, periodic DFT calculations have been successfully employed to analyze the vibrational dynamics of 2-methoxybenzaldehyde and 4-methoxybenzaldehyde in the solid state, aiding in the confident assignment of vibrational modes observed in inelastic neutron scattering (INS) spectra. nih.gov These computational studies provide a robust framework for predicting and interpreting the spectroscopic properties of this compound.

Molecular Dynamics (MD) Simulations for Interaction Mechanisms

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the dynamic interactions of this compound with its environment at an atomic resolution. While specific MD simulation studies on this compound are not extensively documented in the literature, the methodology provides a robust framework for understanding its interaction mechanisms.

MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This approach can elucidate the nature and strength of intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern the behavior of the compound in various phases. For instance, in a crystalline environment, MD simulations can reveal the stability of the crystal lattice and the subtle motions of the molecules within it. In solution, these simulations can detail the solvation shell structure, showing how solvent molecules arrange themselves around the solute and influence its conformational dynamics.

A typical MD simulation protocol for studying the interaction mechanisms of this compound would involve several key steps:

System Setup: A simulation box is created containing the molecule of interest and, if applicable, solvent molecules. The dimensions of the box are chosen to be large enough to avoid artifacts from periodic boundary conditions.

Force Field Selection: An appropriate force field is chosen to describe the potential energy of the system as a function of its atomic coordinates. This includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

Minimization and Equilibration: The system is first energy-minimized to remove any unfavorable contacts. This is followed by a period of equilibration, where the temperature and pressure of the system are brought to the desired values and allowed to stabilize.

Production Run: Once equilibrated, the simulation is run for a significant length of time to sample the conformational space and interaction dynamics of the molecule.

Analysis of the resulting trajectory can provide a wealth of information, including radial distribution functions to describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, and the calculation of interaction energies between the solute and solvent. For a molecule like this compound, MD simulations could be particularly insightful in understanding how the dimethylamino and methoxy groups interact with different types of solvents, which in turn influences its photophysical properties.

Hirshfeld Surface Analysis and Intermolecular Interaction Characterization

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the electron distribution of the surrounding molecules. By mapping various properties onto this surface, a detailed picture of the intermolecular contacts can be obtained. nih.govrsc.org

The key features of a Hirshfeld surface analysis include:

dnorm Surface: This surface is mapped with the normalized contact distance (dnorm), which is based on the distances of any surface point to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de), normalized by the van der Waals radii of the respective atoms. Red spots on the dnorm surface indicate close contacts, white regions represent contacts around the van der Waals separation, and blue areas show longer contacts. nih.gov

Based on studies of similar molecules, the following intermolecular contacts would be expected to be significant in the crystal packing of this compound:

| Interaction Type | Description | Expected Contribution |

| H···H | Contacts between hydrogen atoms on adjacent molecules. | Typically the largest contribution due to the abundance of hydrogen atoms on the molecular surface. |

| C-H···O | Hydrogen bonds involving a hydrogen atom bonded to a carbon and the oxygen atom of the aldehyde or methoxy group. | A significant interaction that often directs the packing of molecules in the crystal. |

| C-H···π | Interactions between a C-H bond and the π-system of the benzene (B151609) ring. | Contributes to the stabilization of the crystal structure. |

| π···π Stacking | Interactions between the aromatic rings of adjacent molecules. | The presence of substituents can influence the geometry and strength of these interactions. |

The percentage contributions of these interactions can be quantified from the fingerprint plots, providing a detailed understanding of the forces that govern the crystal packing. nih.gov For example, in many organic crystals, H···H contacts can account for a substantial portion of the total Hirshfeld surface area. nih.govacs.org

Solvent Effects and Reaction Field Models in Photophysical Studies

The photophysical properties of this compound, particularly its absorption and fluorescence characteristics, are expected to be highly sensitive to the solvent environment. This is due to the presence of both a strong electron-donating dimethylamino group and an electron-withdrawing aldehyde group, which can lead to a significant change in the molecule's dipole moment upon photoexcitation, a phenomenon known as intramolecular charge transfer (ICT). nih.govrsc.org

The effect of the solvent on the electronic spectra of a molecule is known as solvatochromism. A positive solvatochromism (a red shift in the emission spectrum with increasing solvent polarity) is a hallmark of molecules that exhibit an increase in dipole moment upon excitation. nih.gov This can be explained by the fact that a more polar solvent will better stabilize the more polar excited state, thus lowering its energy and resulting in a lower energy (longer wavelength) emission.

Reaction field models are theoretical frameworks used to describe the effect of a solvent on a solute molecule. The solvent is treated as a continuous dielectric medium that is polarized by the solute, creating a "reaction field" that in turn affects the solute. The Lippert-Mataga equation is a commonly used model to relate the Stokes shift (the difference in energy between the absorption and emission maxima) to the change in dipole moment upon excitation and the polarity of the solvent. nih.gov

Studies on structurally related aminobenzaldehydes and other donor-π-acceptor systems have demonstrated significant solvatochromic shifts in their fluorescence spectra, confirming the occurrence of ICT. nih.govrsc.org For this compound, it is anticipated that:

The UV-Vis absorption spectrum will show a moderate dependence on solvent polarity.

The fluorescence emission spectrum will exhibit a pronounced red shift as the solvent polarity increases.

The fluorescence quantum yield may decrease in more polar solvents due to the stabilization of the charge-transfer state, which can open up non-radiative decay pathways.

By studying the photophysical properties in a range of solvents with varying polarity and applying reaction field models, it is possible to estimate the change in dipole moment upon excitation and gain a deeper understanding of the nature of the excited state. nih.gov

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as Precursors and Intermediates in Complex Molecule Synthesis

As a substituted aromatic aldehyde, 2-(Dimethylamino)-4-methoxybenzaldehyde is a key starting material for creating more elaborate chemical structures. The aldehyde functional group is particularly reactive, enabling the formation of new carbon-carbon and carbon-nitrogen bonds, which is fundamental to organic synthesis.

The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding (2-(Dimethylamino)-4-methoxyphenyl)methanol. This transformation converts the reactive aldehyde into a hydroxyl group, which can then be used for subsequent reactions such as esterification or etherification. While specific studies detailing the reduction of this compound are not prevalent, the reduction of structurally similar compounds is well-documented. For instance, research has demonstrated the efficient hydrosilylation of related compounds like 4-methoxybenzaldehyde (B44291) and 4-(dimethylamino)benzaldehyde (B131446) to their corresponding alcohols using polymethylhydrosiloxane (B1170920) (PMHS) and a potassium carbonate catalyst. researchgate.net This type of reaction highlights a fundamental capability of the benzaldehyde (B42025) moiety, indicating that this compound can serve as a precursor to multifunctional alcohols, incorporating the dimethylamino and methoxy (B1213986) functionalities into the final alcohol product.

Organic building blocks are functionalized molecules that serve as the basic components for the modular assembly of larger, more complex molecular architectures. Substituted benzaldehydes are a cornerstone of this synthetic approach due to the aldehyde's ability to react with a wide variety of nucleophiles. The presence of the dimethylamino and methoxy groups on the aromatic ring of this compound influences the reactivity of the aldehyde and provides additional points for synthetic elaboration, making it a valuable building block for creating diverse organic structures in medicinal chemistry and material science.

Substituted benzaldehydes are critical intermediates in the synthesis of numerous pharmacologically active compounds. The specific arrangement of functional groups in molecules like this compound can be a key determinant of biological activity. Research into related structures underscores this potential. For example, a similar compound, 2-hydroxy-3-methoxybenzaldehyde (B140153), is a precursor in the synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, which have been identified as potent and selective inhibitors of the enzyme 12-lipoxygenase, a target for diseases involving inflammation and platelet aggregation. nih.gov Furthermore, other methoxy-substituted benzyl structures have been used to create pharmacologically active amides. A series of N-(4-methoxybenzyl)amides derived from fatty acids were synthesized and showed potential as antimicrobial agents. nih.gov These examples demonstrate the utility of methoxy-substituted benzaldehyde scaffolds as intermediates for compounds with significant biological and therapeutic potential.

One of the most prominent applications of this compound is its use as a precursor for the synthesis of Schiff bases, also known as imines or azomethines. These compounds are formed through the condensation reaction between an aldehyde and a primary amine. The resulting carbon-nitrogen double bond (imine group) is a versatile functional group in its own right.

Schiff bases derived from substituted benzaldehydes are investigated for a wide array of applications, including as ligands for metal complexes, corrosion inhibitors, and as biologically active agents. rsc.orgjetir.org Studies have shown that N,N-dimethylaminobenzaldehyde readily condenses with various anilines in the presence of an acid catalyst to form the corresponding Schiff bases. orientjchem.org Similarly, 4-dimethylaminobenzaldehyde has been reacted with 5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diamine to produce a new bidentate Schiff base ligand. pjmhsonline.com These syntheses exemplify the straightforward and efficient nature of Schiff base formation from aldehydes like this compound.

| Reactant 1 | Reactant 2 | Product Type | Research Context |

| N,N-Dimethylaminobenzaldehyde | Aniline (B41778) and substituted anilines | Azomethine (Schiff Base) | Synthesis and antimicrobial testing orientjchem.org |

| 4-Dimethylaminobenzaldehyde | 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine | Bidentate Schiff Base Ligand | Synthesis and biological activity study pjmhsonline.com |

| 2-Hydroxy-4-methoxybenzaldehyde (B30951) | 4-Aminobenzoic acid ethyl ester | Schiff Base Ligand | Synthesis of copper(II) complexes with antimicrobial activity mdpi.com |

Catalytic Roles in Organic Transformations

The aldehyde functionality can participate in a variety of organic transformations, sometimes playing a catalytic role.

Aldehydes as Organic Catalysts or Photoinitiators

While aldehydes themselves are not typically used as organic catalysts in the traditional sense, they are key substrates in many organocatalytic reactions. However, certain aromatic ketones and aldehydes can function as photoinitiators in polymerization reactions. Upon absorption of UV light, these molecules can be excited to a state where they can initiate polymerization. There is no specific evidence of this compound being used as a photoinitiator.

Activation of Aldehydes in Organocatalytic Processes

Aldehydes are frequently activated in organocatalytic processes. A common activation mode involves the reaction of an aldehyde with a chiral secondary amine catalyst to form an enamine or an iminium ion intermediate. This activation allows for a wide range of enantioselective transformations.

While there is no specific research detailing the activation of this compound in this manner, its structural relative, 4-(dimethylamino)benzaldehyde, has been used as a substrate in reactions like the Knoevenagel condensation arkat-usa.org. This reaction involves the condensation of an active methylene compound with a carbonyl group. The high reactivity of the aldehyde group in 4-(dimethylamino)benzaldehyde, influenced by the electron-donating dimethylamino group, makes it a suitable substrate for such transformations arkat-usa.org. It is plausible that this compound would exhibit similar reactivity in such organocatalytic processes.

Integration in Advanced Analytical Methodologies

Derivatization Reagents for Thin Layer Chromatography (TLC)

Derivatization in Thin Layer Chromatography (TLC) is a technique used to visualize separated compounds that are otherwise not visible under UV light or to the naked eye. A derivatizing agent is sprayed onto the TLC plate, which then reacts with the separated analytes to produce colored or fluorescent spots.

A closely related isomer, 4-(Dimethylamino)benzaldehyde, commonly known as Ehrlich's reagent, is a well-established derivatization reagent in TLC labinsights.nlfishersci.comscientificlabs.ie. It is typically used as a spray solution in an acidic medium (e.g., in isopropanol and acid) scientificlabs.iecarlroth.com. Ehrlich's reagent is particularly effective for the detection of compounds containing a primary amine group, indoles, and other nucleophilic substances, with which it forms colored condensation products obrnutafaza.hr.

Given the structural similarity, it is conceivable that this compound could also function as a TLC derivatization reagent. The presence of the aldehyde group is key to the derivatization reaction, and the electronic effects of the dimethylamino and methoxy groups would influence the color and sensitivity of the resulting spots. However, specific applications or protocols for this compound as a TLC reagent are not documented in the available literature.

Enhancement of Detection Capabilities in Mass Spectrometry

Derivatization is a common technique in mass spectrometry to improve the chromatographic separation and ionization of target molecules that may otherwise exhibit poor detection characteristics. nih.gov The primary goal of derivatization in this context is often to introduce a readily ionizable group onto the analyte molecule.

The dimethylamino group on the this compound molecule is a key feature that can serve as a "charge tag" or a protonatable site. ddtjournal.com This tertiary amine can be readily protonated, particularly in the positive-ion mode of electrospray ionization (ESI), leading to a significant enhancement of the signal. Several derivatization reagents that contain a dimethylamino group have been developed for this purpose. ddtjournal.com For instance, 4-[2-(N,N-dimethylamino)ethylaminosulfonyl]-7-N-methylhydrazino-2,1,3-benzoxadiazole (DAABD-MHz) has been successfully used for the derivatization of aldehydes, where the dimethylamino group acts as the chargeable moiety. ddtjournal.com

The aldehyde group of this compound provides a reactive site for the covalent attachment of the molecule to analytes containing primary or secondary amine groups, through the formation of a Schiff base. This reaction is a well-established method for derivatizing a wide range of compounds, including amino acids, peptides, and pharmaceuticals. Once the analyte is "tagged" with the this compound moiety, its detectability in mass spectrometry is expected to increase significantly due to the presence of the highly ionizable dimethylamino group.

Furthermore, the methoxy group on the aromatic ring can also influence the electronic properties of the molecule, potentially contributing to the stability of the resulting ions and influencing fragmentation patterns in tandem mass spectrometry (MS/MS). This can be advantageous for structural elucidation and selective detection of the derivatized analytes.

Table 1: Functional Groups of this compound and Their Potential Roles in Mass Spectrometry Enhancement

| Functional Group | Potential Role in Mass Spectrometry Enhancement |

| Dimethylamino Group | Acts as a highly protonatable site ("charge tag") to significantly improve ionization efficiency in positive-ion mode ESI-MS. |

| Aldehyde Group | Provides a reactive site for covalent attachment to primary and secondary amine-containing analytes via Schiff base formation. |

| Methoxy Group | May influence the electronic properties and stability of the derivatized ion, potentially affecting fragmentation patterns in MS/MS. |

| Aromatic Ring | Provides a stable backbone for the derivatizing agent and can contribute to the overall stability of the resulting ions. |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize efficiency, safety, and environmental stewardship. For 2-(Dimethylamino)-4-methoxybenzaldehyde and its derivatives, research is trending towards the development of more sustainable and atom-economical synthetic routes.

Current methodologies often rely on multi-step processes that may involve hazardous reagents or generate significant waste. Emerging trends aim to circumvent these issues through several key strategies:

Catalytic Systems: Future syntheses will likely move away from stoichiometric reagents towards catalytic methods. This includes employing transition-metal catalysts or organocatalysts to improve efficiency and reduce waste. For instance, methods developed for similar structures, such as the use of Y-type zeolite as a catalyst in the methylation of p-hydroxybenzaldehyde with dimethyl carbonate (DMC), could be adapted. google.com Such approaches avoid toxic methylating agents like dimethyl sulfate (B86663) (DMS) and utilize recyclable catalysts. google.com

Green Solvents and Conditions: The replacement of volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or ionic liquids is a major research thrust. unive.it Ultrasonic irradiation is another green technique that has been shown to accelerate reactions, improve yields, and reduce energy consumption in the synthesis of various heterocyclic compounds, a strategy that could be applied to reactions involving this compound. mdpi.com

Process Intensification: One-pot or tandem reactions, where multiple synthetic steps are carried out in the same vessel without isolating intermediates, are becoming increasingly important. These processes save time, resources, and energy. Research into one-pot, multi-component reactions for creating complex molecules from simple precursors, including various aldehydes, is a promising avenue. mdpi.com

An example of a greener approach for a related compound involves the synthesis of p-methoxybenzaldehyde using p-hydroxybenzaldehyde, dimethyl carbonate (a green methylating agent), and a Y-type zeolite catalyst in water, achieving high yield and purity while minimizing waste. google.com

Exploration of Unprecedented Reactivity and Selective Functionalization Strategies

While the aldehyde group's reactivity is well-established, future research will focus on unlocking the latent reactivity of the aromatic ring and achieving highly selective transformations. The electronic properties conferred by the dimethylamino and methoxy (B1213986) substituents offer unique opportunities for regioselective functionalization.

C–H Bond Activation: A significant frontier in organic synthesis is the direct functionalization of carbon-hydrogen (C–H) bonds. This strategy avoids the need for pre-functionalized starting materials, making synthetic routes more efficient. Research into directing group-assisted C–H activation could enable the selective introduction of new functional groups at positions on the benzaldehyde (B42025) ring that are otherwise difficult to access. rsc.org For example, strategies developed for the C–H activation of p-methoxytoluene to produce p-methoxybenzaldehyde using electrocatalysis with MnO2/CNT/Gr catalysts could inspire methods for the further functionalization of the this compound scaffold. rsc.orgresearchgate.net

Novel Condensation Reactions: The aldehyde functionality is a cornerstone for condensation reactions. globalresearchonline.net Future work will likely explore novel condensation partners and catalytic systems to synthesize complex molecular architectures. This could involve enantioselective reactions to create chiral molecules with specific biological or material properties. acs.org